molecular formula C12H17NO3 B13818008 3-[(Diethylamino)methyl]-2,4-dihydroxybenzaldehyde CAS No. 384823-61-4

3-[(Diethylamino)methyl]-2,4-dihydroxybenzaldehyde

Cat. No.: B13818008
CAS No.: 384823-61-4
M. Wt: 223.27 g/mol
InChI Key: ZWYBOUOVDJXBLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(Diethylamino)methyl]-2,4-dihydroxybenzaldehyde is a benzaldehyde derivative featuring a diethylaminomethyl substituent at the 3-position and hydroxyl groups at the 2- and 4-positions. This compound is synthesized via a Mannich reaction, where vanillin reacts with diethylamine and formaldehyde under mild conditions . The aldehyde group at the 1-position enables its use in polymer synthesis, while the diethylamino group enhances solubility in organic solvents and contributes to electronic properties. Its molecular formula is C₁₂H₁₇NO₃, with a calculated molecular weight of 223.27 g/mol.

Key applications include:

  • Polymer synthesis: The aldehyde group participates in oxidative polycondensation or copolymerization with styrene to create functional materials .
  • Sensor development: The diethylamino group may act as an electron donor, useful in fluorescent probes or electrochemical sensors .

Properties

CAS No.

384823-61-4

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

3-(diethylaminomethyl)-2,4-dihydroxybenzaldehyde

InChI

InChI=1S/C12H17NO3/c1-3-13(4-2)7-10-11(15)6-5-9(8-14)12(10)16/h5-6,8,15-16H,3-4,7H2,1-2H3

InChI Key

ZWYBOUOVDJXBLZ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC1=C(C=CC(=C1O)C=O)O

Origin of Product

United States

Preparation Methods

Vilsmeier–Haack Formylation of Resorcinol

The key precursor, 2,4-dihydroxybenzaldehyde, is commonly prepared by the Vilsmeier–Haack reaction of resorcinol (1,3-dihydroxybenzene) with a formylating agent generated in situ from phosphorus oxychloride and dimethylformamide (DMF). This method is well-documented for its regioselectivity and good yields.

Typical Procedure:

  • Phosphorus oxychloride (POCl₃) is added dropwise to DMF at low temperature (around 0–10 °C) to form the Vilsmeier reagent.
  • Resorcinol is then added slowly at low temperature (-10 to 25 °C) to minimize side reactions.
  • The reaction mixture is allowed to warm to 25–50 °C and stirred until completion.
  • The intermediate formamidinium salt precipitates and can be isolated by filtration.
  • Hydrolysis of the intermediate with water at approximately 50 °C yields 2,4-dihydroxybenzaldehyde.
  • The product is isolated by crystallization from aqueous solution, typically giving 70–75% overall yield.

Key Notes:

  • Use of acetonitrile as solvent and low temperatures improves regioselectivity and yield.
  • The intermediate salt is stable and allows convenient purification.
  • The reaction progress can be monitored by NMR spectroscopy.

This method is scalable and suitable for large-scale synthesis.

Introduction of the Diethylaminomethyl Group at Position 3

Mannich Reaction Approach

The most common and effective method to prepare 3-[(Diethylamino)methyl]-2,4-dihydroxybenzaldehyde involves a Mannich reaction using 2,4-dihydroxybenzaldehyde, formaldehyde (or an equivalent formyl source), and diethylamine.

General Reaction Scheme:

$$
\text{2,4-dihydroxybenzaldehyde} + \text{formaldehyde} + \text{diethylamine} \rightarrow \text{this compound}
$$

Typical Conditions:

  • The reaction is performed in ethanol or another suitable solvent.
  • Formaldehyde is often used as aqueous formalin or paraformaldehyde.
  • Diethylamine is added in stoichiometric or slight excess amounts.
  • The mixture is stirred at room temperature or slightly elevated temperatures.
  • Reaction time varies from several hours to overnight.
  • The product precipitates or can be extracted and purified by recrystallization.

Mechanistic Insight:

  • The phenolic hydroxyl groups at positions 2 and 4 activate the aromatic ring towards electrophilic substitution.
  • The Mannich base forms at the 3-position ortho to one of the hydroxyl groups.
  • The diethylaminomethyl substituent is introduced via nucleophilic attack of diethylamine on the iminium ion formed from formaldehyde and the amine.

Analytical Confirmation:

  • IR spectroscopy shows characteristic bands for hydroxyl groups and aldehyde.
  • $$ ^1H $$-NMR confirms the presence of diethylamino methyl protons and aromatic protons.
  • Mass spectrometry confirms the molecular weight consistent with the substituted benzaldehyde.

This Mannich reaction strategy is widely used and reported in the synthesis of related derivatives.

Summary Table of Preparation Methods

Step Starting Material(s) Reagents/Conditions Product/Intermediate Yield (%) Notes
1 Resorcinol POCl₃ + DMF, low temp (-10 to 25 °C), hydrolysis 2,4-Dihydroxybenzaldehyde 70–75 Isolation via intermediate formamidinium salt
2 2,4-Dihydroxybenzaldehyde Formaldehyde + Diethylamine, ethanol, room temp This compound 50–80* Mannich reaction; purification by recrystallization

*Yield depends on reaction scale and purification method.

Analytical Characterization Data (Representative)

Technique Observations for this compound
IR (KBr) Broad OH stretch ~3400 cm⁻¹; C=O aldehyde stretch ~1680 cm⁻¹; C–N stretch
$$ ^1H $$-NMR Aromatic protons (6.0–7.5 ppm); CH₂N (methylene) protons ~3.5–4.0 ppm; Diethylamino methyl protons (CH₂ and CH₃) at ~1.0–3.0 ppm
Mass Spectrometry Molecular ion peak matching molecular weight of the substituted benzaldehyde
Melting Point Reported in literature varies depending on purity and substituents

Chemical Reactions Analysis

Types of Reactions

3-[(Diethylamino)methyl]-2,4-dihydroxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into alcohol derivatives.

    Substitution: The diethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzaldehyde derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antibacterial and Antitumor Activities
Research indicates that derivatives of 3-[(diethylamino)methyl]-2,4-dihydroxybenzaldehyde exhibit significant antibacterial and antitumor activities. For instance, benzaldehyde hydrazone derivatives have been shown to have catalytic activity and act as intermediates in the synthesis of compounds with antitumor properties, such as dimethyl-3,6-di(aryl)-1,4-dihydro-1,2,4,5-tetrazine-1,4-dicarboxylates . The unique structure of this compound allows it to interact with biological targets effectively.

Hypoxia-Inducible Factor Stabilization
Another study highlighted its role in stabilizing hypoxia-inducible factors (HIF), which are crucial for cellular responses to low oxygen levels. Compounds derived from similar structures were found to induce HIF stabilization at low concentrations, showcasing their potential for therapeutic applications in conditions like ischemia and cancer .

Coordination Chemistry

Synthesis of Metal Complexes
The compound serves as a key intermediate in the synthesis of metal complexes. Schiff bases derived from this compound have been synthesized and characterized for their structural and catalytic properties. These complexes are explored for their potential applications in catalysis and materials science .

Synthetic Methodologies

Mannich Reaction
The compound is frequently utilized in Mannich reactions to produce various derivatives with enhanced biological activities. The microwave-assisted synthesis method allows for efficient production of Mannich bases from 4-hydroxyacetophenone and diethylamine, yielding products that retain the pharmacological properties of the parent compound while enhancing their efficacy .

Case Studies

Study Focus Findings
Microwave-Assisted SynthesisAchieved high yields of Mannich bases using diethylamine; demonstrated efficiency in reaction conditions.
HIF StabilizationCompounds induced HIF stabilization significantly at low doses; potential implications for cancer therapy.
Coordination ChemistryHighlighted the catalytic activity of benzaldehyde hydrazone derivatives; important for developing new materials.

Mechanism of Action

The mechanism of action of 3-[(Diethylamino)methyl]-2,4-dihydroxybenzaldehyde involves its interaction with specific molecular targets. The diethylamino group can interact with various enzymes and receptors, modulating their activity. The hydroxy groups may participate in hydrogen bonding and other interactions, influencing the compound’s biological effects.

Comparison with Similar Compounds

Molecular and Structural Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Functional Groups
3-[(Diethylamino)methyl]-2,4-dihydroxybenzaldehyde C₁₂H₁₇NO₃ 223.27 2,4-dihydroxy, 3-diethylaminomethyl Aldehyde, hydroxyl, tertiary amine
2,4-Dihydroxybenzaldehyde C₇H₆O₃ 138.12 2,4-dihydroxy Aldehyde, hydroxyl
4-(Diethylamino)salicylaldehyde C₁₁H₁₅NO₂ 193.24 2-hydroxy, 4-diethylamino Aldehyde, hydroxyl, tertiary amine
Bz-Im (Schiff base) C₂₀H₁₅N₃O₂ 349.36 2,4-dihydroxy, benzimidazole Aldehyde-derived imine, hydroxyl
3,4-Dimethoxybenzaldehyde C₉H₁₀O₃ 166.17 3,4-dimethoxy Aldehyde, methoxy

Key Observations :

  • Substituent Effects: The diethylaminomethyl group in the target compound increases molecular weight by ~85 g/mol compared to 2,4-dihydroxybenzaldehyde. This group also introduces basic character (pKa ~8–10) due to the tertiary amine, enhancing solubility in polar organic solvents .
  • Electronic Properties: The hydroxyl and diethylamino groups act as electron-donating substituents, altering the aldehyde’s reactivity. In contrast, methoxy groups (e.g., 3,4-dimethoxybenzaldehyde) are weaker donors, leading to slower electrophilic substitution reactions .

Critical Analysis :

  • Polymer Performance: Polymers derived from the target compound (e.g., styrene copolymers) show enhanced functionality due to the aldehyde’s reactivity and the diethylamino group’s plasticizing effect, unlike DEACIMP-based polymers, which prioritize electrochemical stability .
  • Biological Interactions : While Bz-Im demonstrates membrane-binding capabilities via hydrogen bonding , the target compound’s bioactivity remains unexplored in the provided evidence.

Biological Activity

3-[(Diethylamino)methyl]-2,4-dihydroxybenzaldehyde is a compound of interest due to its potential biological activities. This article reviews its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by the following chemical properties:

Property Details
Molecular Formula C12H17N1O3
Molecular Weight 221.27 g/mol
IUPAC Name This compound
CAS Number Not widely reported

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. Similar compounds have shown that they can modulate enzyme activities, particularly those related to aldehyde dehydrogenases (ALDHs), which are implicated in cancer cell metabolism and proliferation .

Antiproliferative Effects

Research has indicated that derivatives of diethylaminobenzaldehyde exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have reported IC50 values in the micromolar range for compounds structurally related to this compound, suggesting a potential for therapeutic applications in oncology .

Study 1: Inhibition of Aldehyde Dehydrogenase

A study focusing on the inhibition of ALDH isoforms demonstrated that analogues of diethylaminobenzaldehyde exhibited potent inhibitory activity against ALDH1A3 and ALDH3A1, with IC50 values significantly lower than those of the parent compound. This suggests that structural modifications can enhance the biological activity of such compounds .

Study 2: Antimicrobial Activity

In another investigation, derivatives synthesized from 2,4-dihydroxybenzaldehyde were screened for antimicrobial properties. The results indicated that certain derivatives showed significant activity against Gram-negative bacteria such as Escherichia coli, while exhibiting lesser effects on Gram-positive strains like Bacillus subtilis. This highlights the potential for developing new antimicrobial agents based on this scaffold .

Research Findings Summary

The following table summarizes key findings from various studies related to the biological activity of this compound and its analogues:

Study Biological Activity IC50 Values Cell Lines/Organisms Tested
Study 1Inhibition of ALDH isoforms<10 μMProstate cancer cell lines (PC-3, LNCaP)
Study 2Antimicrobial activityVariable (high activity against E. coli)E. coli, B. subtilis

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-[(Diethylamino)methyl]-2,4-dihydroxybenzaldehyde, and what critical parameters influence yield and purity?

  • Methodological Answer : The compound is typically synthesized via multi-step reactions involving substituted benzaldehyde derivatives. A general approach includes refluxing intermediates (e.g., diethylamino-methyl precursors) with hydroxy-substituted benzaldehydes in ethanol under acidic conditions (e.g., glacial acetic acid), followed by solvent evaporation and purification . Key parameters include temperature control (reflux conditions), solvent polarity, and stoichiometric ratios of reactants. For instance, maintaining anhydrous conditions prevents side reactions, while catalytic acid enhances condensation efficiency. Post-synthesis purification via recrystallization or column chromatography is critical for achieving >95% purity .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic techniques?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR can confirm the presence of diethylamino (δ\delta 1.0–1.2 ppm for CH3_3), hydroxy (δ\delta 5–6 ppm for OH), and aldehyde (δ\delta 9–10 ppm) groups.
  • IR Spectroscopy : Peaks at ~1650 cm1^{-1} (C=O stretch) and ~3200–3500 cm1^{-1} (OH stretch) validate functional groups.
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity by comparing retention times against standards .

Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?

  • Methodological Answer : Solubility tests in polar (water, ethanol) and non-polar solvents (DCM, chloroform) reveal preferential solubility in DMF or DMSO due to the polar hydroxy and aldehyde groups. Stability studies show degradation at pH > 8 (aldehyde oxidation) and temperatures >100°C. For long-term storage, lyophilization and storage at −20°C under inert gas (N2_2) are recommended .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between theoretical predictions and experimental spectroscopic data for this compound?

  • Methodological Answer : Discrepancies between computational (e.g., DFT-predicted NMR shifts) and experimental data require cross-validation. For example, if 1^1H NMR shows unexpected splitting, X-ray crystallography (as in ) can resolve conformational ambiguities. Adjusting solvent effects in DFT simulations (e.g., using PCM models) improves alignment with observed data .

Q. How can structure-activity relationship (SAR) studies elucidate the contribution of the diethylamino and hydroxy groups to biological activity?

  • Methodological Answer :

  • Analog Synthesis : Prepare derivatives lacking the diethylamino or hydroxy groups (e.g., replacing diethylamino with dimethylamino or omitting a hydroxyl).
  • Biological Assays : Test analogs in vitro (e.g., antioxidant assays like DPPH scavenging, cytotoxicity via MTT) and in vivo (e.g., anti-inflammatory models). SAR trends from 's comparative table highlight that diethylamino enhances membrane permeability, while hydroxy groups mediate hydrogen bonding to targets .

Q. What experimental designs are optimal for studying the compound’s interaction with biological targets like enzymes or receptors?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Immobilize the target protein (e.g., kinase) and measure binding kinetics (KD_D) in real-time.
  • Molecular Docking : Use AutoDock Vina to predict binding poses, validated by mutagenesis studies (e.g., alanine scanning of key residues).
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish binding mechanisms .

Q. How can researchers address discrepancies in reported biological activities (e.g., antioxidant vs. cytotoxic effects) across studies?

  • Methodological Answer : Contradictions often arise from assay conditions (e.g., cell line specificity, ROS scavenging vs. apoptosis induction). Meta-analysis of dose-response curves (EC50_{50}/IC50_{50}) and standardized protocols (e.g., ISO 10993 for cytotoxicity) reduce variability. Cross-referencing with structural analogs (e.g., 4-hydroxybenzaldehyde derivatives in ) clarifies context-dependent activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.